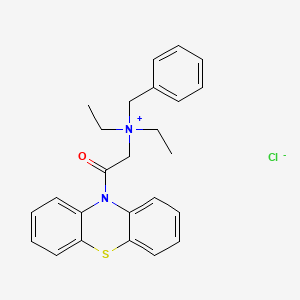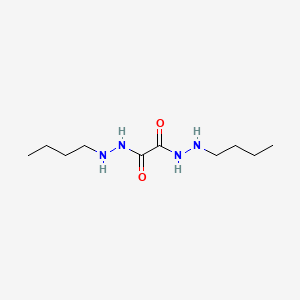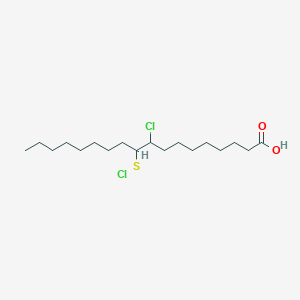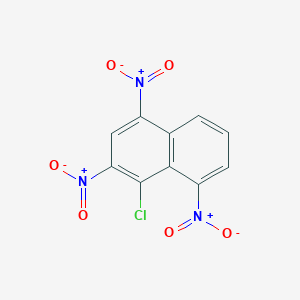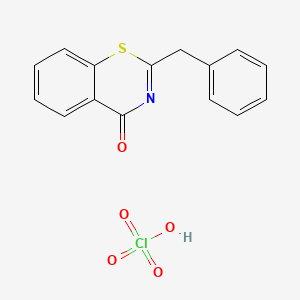
2-Benzyl-1,3-benzothiazin-4-one;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1,3-benzothiazin-4-one;perchloric acid is a compound that belongs to the class of benzothiazinones Benzothiazinones are heterocyclic compounds containing a benzene ring fused to a thiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone compound . The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure .
Industrial Production Methods
Industrial production methods for benzothiazinones may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-1,3-benzothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted benzothiazinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzyl-1,3-benzothiazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-1,3-benzothiazin-4-one involves the inhibition of specific enzymes. For example, it acts as a suicide inhibitor of decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), an enzyme essential for the synthesis of the cell wall in Mycobacterium tuberculosis . The compound binds irreversibly to the enzyme, leading to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
Comparación Con Compuestos Similares
Similar Compounds
BTZ043: Another benzothiazinone with potent antitubercular activity.
PBTZ169: A benzothiazinone derivative that has reached clinical trials for tuberculosis treatment.
2-Amino-4H-3,1-benzothiazin-4-ones: Compounds with similar structures but different substituents, leading to varied biological activities.
Uniqueness
2-Benzyl-1,3-benzothiazin-4-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
97189-44-1 |
|---|---|
Fórmula molecular |
C15H12ClNO5S |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
2-benzyl-1,3-benzothiazin-4-one;perchloric acid |
InChI |
InChI=1S/C15H11NOS.ClHO4/c17-15-12-8-4-5-9-13(12)18-14(16-15)10-11-6-2-1-3-7-11;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5) |
Clave InChI |
TVMFZTOEOOVGAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=O)C3=CC=CC=C3S2.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)


![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)


![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
